

The Pharmacokinetics and Bioavailability of Oral Navtemadlin: A Technical Guide

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Compound of Interest		
Compound Name:	(3S,5S,6R)-Navtemadlin	
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Navtemadlin (also known as KRT-232 and formerly AMG-232) is an investigational, orally bioavailable, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, navtemadlin aims to restore p53's function, thereby inducing cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4][5] This document provides a detailed overview of the pharmacokinetics and bioavailability of oral navtemadlin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

Navtemadlin exhibits predictable pharmacokinetic (PK) properties that support a once-daily, intermittent dosing schedule.[2] Its absorption, distribution, metabolism, and excretion (ADME) have been characterized in both preclinical models and human clinical trials.

Absorption and Bioavailability

Following oral administration, navtemadlin is absorbed with a time to maximum plasma concentration (Tmax) of approximately 2 to 4 hours in humans.[6][7] In preclinical studies with mice, the absolute bioavailability was determined to be 0.16.[8]

A dedicated clinical study in healthy volunteers was conducted to assess the impact of food on navtemadlin's bioavailability. The study found that a high-fat meal delayed Tmax by about one hour but did not have a clinically significant effect on the overall exposure (AUC), suggesting that navtemadlin can be administered without regard to meals.[7][8][9][10]



Distribution

Navtemadlin is highly protein-bound (97.5%) and lipophilic.[11] Population pharmacokinetic models in cancer patients estimated the apparent central volume of distribution to be 62.9 L. [11][12] In healthy subjects, the median central and peripheral volumes of distribution were estimated at 159 L and 390 L, respectively.[13]

A critical aspect of navtemadlin's distribution is its limited penetration of the central nervous system (CNS). Preclinical studies have shown that navtemadlin is a substrate for P-glycoprotein (P-gp) efflux at the blood-brain barrier, resulting in a very low brain-to-plasma concentration ratio (Kp_brain = 0.009).[2][8][14] This has been confirmed in human studies, where therapeutically relevant concentrations were not achieved in the brain tumors of most glioblastoma patients.[2]

Metabolism and Excretion

Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite, designated as M1.[7][11] This metabolite has been found to be about five times less pharmacologically active than the parent drug.[11] The mean metabolite-to-parent AUC ratio was approximately 0.20 in healthy volunteers and 0.46 in patients with solid tumors.[11]

Urinary excretion of unchanged navtemadlin is negligible, indicating that renal clearance is not a major route of elimination.[7][8][10] Enterohepatic recirculation of navtemadlin and its M1 metabolite has been observed, which is characterized by a second peak in the plasma concentration-time profile around 10 hours post-dose.[6]

Elimination

The terminal half-life of navtemadlin in humans is approximately 17 to 19 hours, which supports a once-daily dosing regimen.[7][11][12] Population PK models have estimated the apparent oral clearance to be around 24.9 L/h in cancer patients and 36.4 L/h in healthy volunteers.[11] [12][15][16]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of navtemadlin from various studies.



Table 1: Single-Dose Pharmacokinetic Parameters of Oral Navtemadlin in Healthy Subjects (60 mg, Fasted State)

Parameter	Mean (CV%)	Unit	Reference
Cmax	525 (66)	ng/mL	[8][10]
Tmax (median)	2	hours	[8][10]
AUC0-t	3392 (63.3)	ng·h/mL	[8][10]
Terminal Half-life	18.6	hours	[8][10]
Apparent Oral Clearance (CL/F)	23.7	L/h	[7]

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; CV: Coefficient of Variation.

Table 2: Population Pharmacokinetic Parameters of Oral Navtemadlin in Cancer Patients

Parameter	Median Value	Unit	Reference
Apparent Oral Clearance (CL/F)	29.4	L/hr	[11]
Apparent Central Volume of Distribution (Vc/F)	62.9	L	[11]
Terminal Half-life	17.1	hours	[11]

Table 3: Effect of a High-Fat Meal on Navtemadlin Pharmacokinetics in Healthy Subjects (60 mg Dose)



Parameter	Geometric Least Squares Means Ratio (90% CI)	Reference
Cmax	102.7% (87.4-120.6)	[7][8][10]
AUC0-t	81.4% (76.2-86.9)	[7][8][10]

CI: Confidence Interval.

Experimental Protocols

Food-Effect and Formulation Bioequivalence Study in Healthy Subjects

Objective: To assess the effect of a high-fat meal and a new tablet formulation on the pharmacokinetics of a single 60 mg oral dose of navtemadlin in healthy subjects.[7][10]

Study Design: This was a single-dose, open-label, four-period crossover study involving 30 healthy adult volunteers.[7][10] Subjects were randomized into three treatment sequences. The treatments consisted of:

- Treatment A (Reference): A new tablet formulation administered under fasted conditions (dosed twice).[7][10]
- Treatment B (Test 1): The new tablet formulation administered 30 minutes after the start of a high-fat, high-calorie breakfast.[7][10]
- Treatment C (Test 2): An old tablet formulation administered under fasted conditions.[7][10]

A washout period of 7 days, which is more than five times the half-life of navtemadlin, was implemented between each treatment period to prevent carryover effects.[7]

Blood Sampling: Pharmacokinetic blood samples were collected at predefined time points over a 96-hour period following each dose administration.[7][10]

Bioanalytical Method: Plasma concentrations of navtemadlin and its acyl glucuronide metabolite (M1) were determined using a validated liquid chromatography-tandem mass



spectrometry (LC-MS/MS) method.[4][7] The assay had a lower limit of quantification of 1.00 ng/mL.[7]

Population Pharmacokinetic Analysis in Cancer Patients

Objective: To characterize the population pharmacokinetics of navtemadlin in patients with various types of cancer.

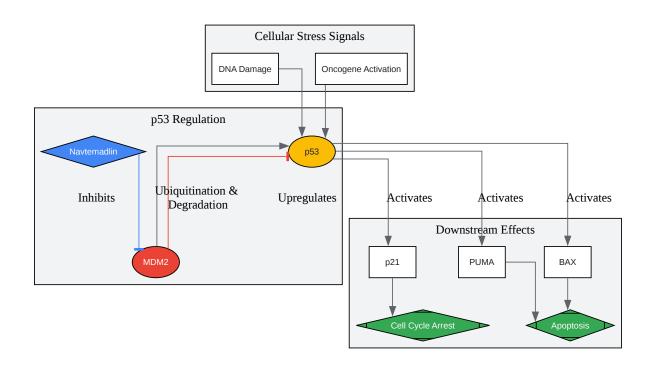
Study Population: The analysis included data from 141 patients with advanced solid tumors, multiple myeloma, or relapsed/refractory acute myeloid leukemia from two Phase 1 studies.[11] [12]

Pharmacokinetic Model: A two-compartment model with first-order absorption was used to describe the plasma concentration-time data of navtemadlin.[11][12]

Data Analysis: The population pharmacokinetic analysis was performed using a non-linear mixed-effects modeling approach. This method allowed for the estimation of typical population pharmacokinetic parameters and the variability between individuals. The analysis also explored the influence of various patient characteristics (covariates) such as tumor type, age, sex, and markers of inflammation on the pharmacokinetics of navtemadlin.[6]

Visualizations MDM2-p53 Signaling Pathway



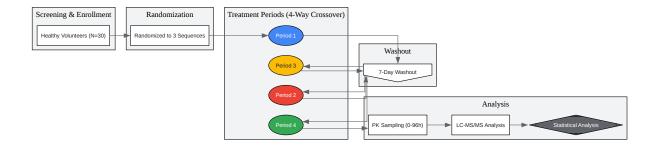


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MDM2-p53 signaling pathway and the mechanism of action of navtemadlin.

Experimental Workflow for the Food-Effect Crossover Study





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Workflow of the four-period crossover food-effect study for navtemadlin.

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References

- 1. The MDM2-p53 pathway revisited PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Portico [access.portico.org]
- 4. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. certara.com [certara.com]



- 7. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH—Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
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